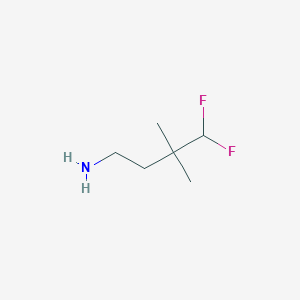

4,4-Difluoro-3,3-dimethylbutan-1-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H13F2N |

|---|---|

Molecular Weight |

137.17 g/mol |

IUPAC Name |

4,4-difluoro-3,3-dimethylbutan-1-amine |

InChI |

InChI=1S/C6H13F2N/c1-6(2,3-4-9)5(7)8/h5H,3-4,9H2,1-2H3 |

InChI Key |

UROAXOUNEORVMT-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(CCN)C(F)F |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Route Development for 4,4 Difluoro 3,3 Dimethylbutan 1 Amine

Retrosynthetic Analysis and Key Disconnection Strategies

The synthetic approach to 4,4-Difluoro-3,3-dimethylbutan-1-amine can be strategically planned through retrosynthetic analysis, which involves breaking down the target molecule into simpler, commercially available starting materials. Two primary disconnection strategies emerge for this target.

The first and most intuitive disconnection is at the carbon-nitrogen bond (C-N). This leads to a key intermediate, the corresponding difluorinated aldehyde, 4,4-difluoro-3,3-dimethylbutanal . This aldehyde can then be subjected to reductive amination to install the primary amine functionality. Further disconnection of this aldehyde at the carbon-fluorine bonds (C-F) suggests a precursor ketone, 3,3-dimethylbutan-2-one (pinacolone), which could undergo α,α-difluorination.

An alternative disconnection strategy involves breaking the carbon-carbon bond of the butane (B89635) backbone at an earlier stage or targeting the difluorination of a precursor with the nitrogen atom already in place, albeit in a different oxidation state or protecting group. However, the former approach, proceeding through a ketone or a related precursor, is often more practical due to the well-established methods for fluorination of carbonyl compounds. Another viable retrosynthetic pathway involves the disconnection of the C-F bonds, suggesting a diol or alkene precursor that could undergo nucleophilic or electrophilic fluorination, respectively.

These retrosynthetic pathways are summarized in the following table:

| Disconnection Strategy | Key Intermediate(s) | Precursor(s) |

| C-N Bond Disconnection | 4,4-Difluoro-3,3-dimethylbutanal | 3,3-Dimethylbutan-2-one |

| C-F Bond Disconnection (from diol) | 3,3-Dimethylbutane-1,2-diol | 3,3-Dimethyl-1-butene |

| C-F Bond Disconnection (from alkene) | 3,3-Dimethyl-1-butene | Pinacolone |

Classical and Contemporary Approaches to Vicinal Difluorination

The introduction of two fluorine atoms on the same carbon atom (a gem-difluoro group) is a critical step in the synthesis of 4,4-Difluoro-3,3-dimethylbutan-1-amine. Various methods, including electrophilic, nucleophilic, and radical fluorination, can be employed for this transformation.

Electrophilic Fluorination Protocols

Electrophilic fluorination is a common method for the synthesis of α,α-difluoro ketones from their corresponding ketone precursors. This approach typically involves the use of an electrophilic fluorine source, which delivers the equivalent of an "F+" cation to an enol or enolate intermediate.

A widely used and commercially available electrophilic fluorinating agent is N-fluoro-N'-(chloromethyl)triethylenediamine bis(tetrafluoroborate), commonly known as Selectfluor . The reaction of a ketone, such as pinacolone, with Selectfluor under acidic or basic conditions can lead to the formation of the desired α,α-difluoro ketone. The reaction proceeds through the initial formation of an enol or enolate, which then attacks the electrophilic fluorine source. A second fluorination event at the same carbon atom yields the gem-difluoro product. The reaction conditions, including the choice of solvent and base (if used), can significantly influence the yield and selectivity of the difluorination process.

| Reagent | Substrate | Product | Yield (%) | Reference |

| Selectfluor | Ketones | α,α-Difluoro ketones | Generally good | reddit.comresearchgate.netref.ac.uk |

Research has shown that the fluorination of ketones with Selectfluor can be efficient for a variety of substrates. researchgate.netref.ac.uk For sterically hindered ketones like pinacolone, optimizing reaction conditions to favor the formation of the enolate and subsequent difluorination is crucial.

Nucleophilic Fluorination Reactions

Nucleophilic fluorination provides an alternative route to gem-difluoro compounds, often starting from precursors such as diols or carbonyl compounds. One of the most common reagents for the deoxofluorination of carbonyls and diols is diethylaminosulfur trifluoride (DAST ).

In a potential synthetic route to 4,4-Difluoro-3,3-dimethylbutan-1-amine, a precursor diol, 3,3-dimethylbutane-1,2-diol , could be subjected to deoxofluorination with DAST. This reaction typically proceeds via an SN2 mechanism, where the hydroxyl groups are converted into good leaving groups, which are then displaced by fluoride (B91410) ions. However, the synthesis of the required diol and the potential for side reactions, such as rearrangements, need to be considered.

Another nucleophilic approach is the direct fluorination of a ketone. While less common for creating gem-difluoro compounds from simple ketones in a single step, multi-step sequences involving α-haloketones can be employed.

| Reagent | Substrate | Product | Yield (%) | Reference |

| DAST | 1,2-Diols | 1,2-Difluoroalkanes | Variable | researchgate.netsci-hub.seresearchgate.net |

| Deoxo-Fluor | Aldehydes/Ketones | gem-Difluorides | Good | organic-chemistry.org |

Radical Fluorination Methodologies

Radical fluorination has emerged as a powerful tool for the introduction of fluorine atoms into organic molecules, offering complementary reactivity to traditional ionic methods. nih.gov These reactions involve the generation of a carbon-centered radical, which then reacts with a fluorine atom source.

While direct radical difluorination at a specific methylene (B1212753) group in a butane backbone is challenging, several strategies could be envisioned. One approach involves the generation of a radical at the target carbon through methods like a Barton-McCombie deoxygenation of a corresponding alcohol, followed by trapping with a fluorine donor. Reagents such as N-fluorobenzenesulfonimide (NFSI) can serve as fluorine atom sources in radical reactions. researchgate.net

A hypothetical route could involve the conversion of a suitable precursor, such as an alcohol or carboxylic acid derivative at the C4 position of the 3,3-dimethylbutane scaffold, into a radical intermediate. This radical could then be trapped by a fluorine source. However, achieving selective difluorination at the same carbon via a radical pathway is not a straightforward transformation and would likely require a multi-step sequence. The development of site-selective C-H fluorination reactions is an active area of research and could potentially offer a more direct route in the future. nih.gov

Amination Strategies for the Butane Backbone

The final key transformation in the proposed main synthetic route is the introduction of the primary amine group.

Reductive Amination Techniques

Reductive amination is a highly efficient and widely used method for the synthesis of amines from carbonyl compounds. wikipedia.orgorgoreview.comorganic-chemistry.orgmasterorganicchemistry.com In the context of synthesizing 4,4-Difluoro-3,3-dimethylbutan-1-amine, the key intermediate, 4,4-difluoro-3,3-dimethylbutanal , would be reacted with an ammonia (B1221849) source to form an intermediate imine, which is then reduced in situ to the desired primary amine.

A variety of reducing agents can be employed for this transformation, with sodium borohydride (B1222165) (NaBH4) and sodium cyanoborohydride (NaBH3CN) being common choices. Sodium cyanoborohydride is often preferred as it is a milder reducing agent that selectively reduces the imine in the presence of the aldehyde, minimizing the reduction of the starting aldehyde to the corresponding alcohol. masterorganicchemistry.com The reaction is typically carried out in a suitable solvent, such as methanol (B129727) or ethanol, and may be buffered to maintain a slightly acidic pH to facilitate imine formation.

| Carbonyl Compound | Amine Source | Reducing Agent | Product | Reference |

| Aldehydes/Ketones | Ammonia | NaBH3CN, NaBH4, H2/Catalyst | Primary Amines | wikipedia.orgorgoreview.comorganic-chemistry.orgmasterorganicchemistry.comlibretexts.org |

The successful synthesis of the target amine via this method hinges on the efficient preparation of the difluorinated aldehyde precursor. This aldehyde can be obtained through the oxidation of the corresponding primary alcohol, 4,4-difluoro-3,3-dimethylbutan-1-ol , which in turn could be synthesized by reduction of the corresponding difluoro ketone or through other synthetic routes. chemguide.co.uk

Direct Amination Approaches

Direct amination represents a primary strategy for installing the amine functionality onto the carbon skeleton of 4,4-difluoro-3,3-dimethylbutan-1-amine. This approach typically involves the nucleophilic substitution of a suitable precursor, such as 1-halo- or 1-sulfonyloxy-4,4-difluoro-3,3-dimethylbutane, with an amine source. The most common method is a bimolecular nucleophilic substitution (SN2) reaction using ammonia or a protected ammonia equivalent (e.g., sodium azide (B81097) followed by reduction).

The key precursor, a 4,4-difluoro-3,3-dimethylbutyl derivative with a good leaving group (e.g., Br, I, OTs, OMs) at the C1 position, can be synthesized from the corresponding alcohol. The subsequent amination reaction is heavily influenced by the electronic properties of the gem-difluoro moiety. The strong electron-withdrawing nature of the two fluorine atoms can decrease the rate of SN2 reactions at the γ-carbon (C1) by destabilizing the transition state. researchgate.net Consequently, forcing conditions such as elevated temperatures and the use of highly polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are often necessary to achieve reasonable reaction rates. researchgate.net

A common two-step approach involves:

Nucleophilic Substitution: Reaction of 1-bromo-4,4-difluoro-3,3-dimethylbutane with sodium azide (NaN₃) in a polar aprotic solvent to form 1-azido-4,4-difluoro-3,3-dimethylbutane.

Reduction: The resulting azide is then reduced to the primary amine using standard methods, such as catalytic hydrogenation (H₂/Pd-C) or reduction with lithium aluminum hydride (LiAlH₄).

Multicomponent Coupling Reactions

Multicomponent reactions (MCRs), which combine three or more reactants in a single synthetic operation to form a complex product, offer a highly efficient alternative for constructing molecules like 4,4-difluoro-3,3-dimethylbutan-1-amine. nih.gov While specific MCRs for this exact target are not prominently documented, established MCRs like the Ugi or Passerini reactions can be conceptually applied using a fluorinated building block. nih.gov

A hypothetical Ugi four-component reaction (Ugi-4CR) could be envisioned. This strategy would involve the reaction of a suitable difluorinated aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide. For instance, the synthesis could potentially start from 3,3-difluoro-2,2-dimethylbutanal. This fluorinated aldehyde would react with ammonia (as the amine component), a simple carboxylic acid (e.g., acetic acid), and a convertible isocyanide. The resulting α-acylamino amide product would contain the complete carbon backbone and the nitrogen atom, which could then be converted to the desired primary amine through subsequent deprotection and reduction steps. The convergence and atom economy of MCRs make them an attractive, albeit less explored, route for this class of compounds. mdpi.com

Stereoselective Synthesis of Enantiopure 4,4-Difluoro-3,3-dimethylbutan-1-amine Analogues

It is important to note that the target molecule, 4,4-difluoro-3,3-dimethylbutan-1-amine, is achiral and therefore exists as a single structure, not as a pair of enantiomers. However, the principles of stereoselective synthesis are critical for producing its chiral analogues, where a stereocenter is introduced into the molecular framework, for example, by replacing one of the C3-methyl groups with a different substituent or by introducing a substituent at the C2 position. The following sections discuss methodologies applicable to the synthesis of such enantiopure analogues.

Chiral Auxiliaries and Reagents

Chiral auxiliaries are stereogenic molecules that are temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org For the synthesis of chiral amine analogues, sulfinylamines, particularly N-tert-butanesulfinamide, have proven to be exceptionally effective chiral reagents. nih.gov

A general strategy for synthesizing a chiral analogue involves the condensation of a prochiral fluorinated ketone or aldehyde with enantiopure N-tert-butanesulfinamide to form an N-sulfinyl imine. Subsequent diastereoselective reduction of the C=N bond or addition of an organometallic reagent furnishes a sulfinamide intermediate with high stereocontrol. The chiral auxiliary can then be cleaved under acidic conditions to yield the enantiomerically enriched primary amine. nih.govbioorganica.com.ua This method is robust and has been successfully applied to the synthesis of a wide variety of fluorinated chiral amines. nih.gov

Another well-established class of auxiliaries are Evans' oxazolidinones. researchgate.net A substrate functionalized with an oxazolidinone can undergo diastereoselective alkylation or other bond-forming reactions to set a stereocenter. Subsequent removal of the auxiliary reveals the chiral product. Fluorinated chiral auxiliaries have also been developed to leverage specific fluorine-metal interactions to enhance diastereoselectivity. cyu.fr

Asymmetric Catalysis in Fluorination and Amination

Asymmetric catalysis offers a more atom-economical approach to enantiopure compounds by using a small amount of a chiral catalyst to generate a large quantity of a chiral product. This can be applied either to the introduction of fluorine atoms or the amine group in an asymmetric fashion to generate chiral analogues.

Asymmetric Fluorination: If a synthetic route proceeds via an unsaturated precursor, asymmetric fluorination can be employed to establish a fluorine-bearing stereocenter. This can be achieved using chiral catalysts, such as transition metal complexes or organocatalysts, in conjunction with an electrophilic fluorinating agent like Selectfluor®. chimia.ch The combination of enamine catalysis with chiral anion phase-transfer catalysis has been shown to be effective for the asymmetric fluorination of ketones, generating quaternary fluorine-containing stereocenters. acs.org

Asymmetric Amination: Alternatively, a prochiral precursor can undergo asymmetric amination. For example, the asymmetric reduction of a prochiral imine or the reductive amination of a prochiral ketone using a chiral catalyst (e.g., a Noyori-type ruthenium or iridium complex) can produce the chiral amine analogue with high enantioselectivity. The strategic placement of fluorine can influence catalyst-substrate interactions, sometimes enhancing stereochemical control. rsc.org

Optimization of Reaction Conditions and Process Intensification

The optimization of reaction conditions is crucial for developing a safe, efficient, and scalable synthesis of 4,4-difluoro-3,3-dimethylbutan-1-amine. Key parameters that require careful tuning include solvent choice, reaction temperature, reagent concentration, and reaction time.

Solvent Effects and Temperature Control

For direct amination via nucleophilic substitution, the choice of solvent and the control of temperature are paramount. The presence of fluorine atoms near the reaction center generally slows the rate of SN2 reactions. researchgate.net

Solvent Effects: Polar aprotic solvents such as DMF, DMSO, and acetonitrile (B52724) (CH₃CN) are generally preferred for SN2 reactions involving anionic nucleophiles like azide. utu.fi These solvents effectively solvate the counter-cation (e.g., Na⁺) while leaving the nucleophile relatively "bare" and highly reactive. Protic solvents, such as water or alcohols, can solvate the nucleophile through hydrogen bonding, reducing its nucleophilicity and slowing the reaction rate. libretexts.org The table below illustrates the typical impact of solvent choice on the yield of a representative SN2 amination reaction.

| Solvent | Dielectric Constant (ε) | Solvent Type | Illustrative Reaction Yield (%) |

|---|---|---|---|

| DMSO | 47 | Polar Aprotic | 92 |

| DMF | 37 | Polar Aprotic | 88 |

| Acetonitrile | 36 | Polar Aprotic | 75 |

| Acetone | 21 | Polar Aprotic | 60 |

| Ethanol | 25 | Polar Protic | 35 |

| Water | 80 | Polar Protic | <20 |

Data is illustrative for a representative SN2 reaction and demonstrates general principles.

Temperature Control: Reaction temperature must be carefully controlled to balance reaction rate and selectivity. Due to the deactivating effect of the gem-difluoro group, higher temperatures (e.g., 80-120 °C) are often required to achieve a practical rate of conversion for nucleophilic substitution. However, excessively high temperatures can promote side reactions, most notably E2 elimination, which would lead to the formation of 4,4-difluoro-3,3-dimethylbut-1-ene. A thorough optimization study is necessary to identify the optimal temperature that maximizes the yield of the desired substitution product while minimizing the formation of elimination byproducts.

Catalyst Selection and Loading

The selection of an appropriate catalyst is paramount for achieving high yield and selectivity in the reductive amination of 4,4-difluoro-3,3-dimethylbutanal. The steric hindrance posed by the t-butyl-like group adjacent to the difluoromethylene unit, as well as the electronic effects of the fluorine atoms, must be taken into consideration.

A variety of catalysts are known to be effective for reductive amination, including both homogeneous and heterogeneous systems. Common choices include borohydride reagents and catalytic hydrogenation.

| Catalyst System | Advantages | Disadvantages | Typical Loading |

| Sodium Borohydride (NaBH₄) | Readily available, cost-effective, mild reducing agent. | Can reduce the starting aldehyde if imine formation is slow. | 1.1 - 1.5 equivalents |

| Sodium Cyanoborohydride (NaBH₃CN) | More selective for the iminium ion over the aldehyde. | Toxic cyanide byproduct. | 1.1 - 1.5 equivalents |

| Sodium Triacetoxyborohydride (B8407120) (STAB) | Mild and selective, tolerates a wide range of functional groups. | Can be more expensive. | 1.1 - 2.0 equivalents |

| Palladium on Carbon (Pd/C) with H₂ | "Clean" reaction with water as the only byproduct, catalyst can be recycled. | Requires specialized high-pressure equipment, potential for over-reduction. | 1 - 10 mol% |

| Raney Nickel (Ra-Ni) with H₂ | Cost-effective, highly active. | Pyrophoric, requires careful handling. | 5 - 20 wt% |

For the synthesis of 4,4-difluoro-3,3-dimethylbutan-1-amine, sodium triacetoxyborohydride (STAB) would be a strong candidate due to its high selectivity for the iminium ion intermediate, which would be crucial given the potential for the electron-withdrawing fluorine atoms to influence the reactivity of the aldehyde.

In the case of catalytic hydrogenation, a precious metal catalyst such as palladium on carbon (Pd/C) would likely be effective. The catalyst loading would need to be optimized to ensure complete conversion without promoting side reactions. A typical starting point for optimization would be in the range of 1-5 mol%.

High-Throughput Synthesis and Parallel Reaction Screening

To efficiently optimize the reaction conditions for the synthesis of 4,4-difluoro-3,3-dimethylbutan-1-amine, high-throughput synthesis and parallel reaction screening techniques can be employed. These methods allow for the rapid evaluation of a wide range of reaction parameters, including catalysts, solvents, temperatures, and reagent stoichiometries.

A parallel synthesis approach could involve setting up an array of small-scale reactions in a multi-well plate format. Each well would contain a different set of reaction conditions. For example, a screening plate could be designed to evaluate various reducing agents and solvents simultaneously.

Example of a Parallel Reaction Screening Plate:

| Well | Reducing Agent (1.5 eq) | Solvent | Temperature (°C) |

| A1 | NaBH₄ | Methanol | 25 |

| A2 | NaBH₄ | Ethanol | 25 |

| A3 | NaBH₄ | Tetrahydrofuran | 25 |

| B1 | NaBH₃CN | Methanol | 25 |

| B2 | NaBH₃CN | Ethanol | 25 |

| B3 | NaBH₃CN | Tetrahydrofuran | 25 |

| C1 | STAB | Dichloromethane | 25 |

| C2 | STAB | 1,2-Dichloroethane | 25 |

| C3 | STAB | Acetonitrile | 25 |

After a set reaction time, the contents of each well can be rapidly analyzed by techniques such as liquid chromatography-mass spectrometry (LC-MS) to determine the yield of the desired product. This data-rich approach allows for the rapid identification of optimal reaction conditions, significantly accelerating the development of a robust synthetic protocol.

Large-Scale Synthesis and Industrial Applicability Considerations

The transition from a laboratory-scale synthesis to a large-scale industrial process presents a unique set of challenges and considerations. For the synthesis of 4,4-difluoro-3,3-dimethylbutan-1-amine, these would include process scale-up challenges and the potential for implementing continuous flow synthesis techniques.

Process Scale-Up Challenges and Solutions

Scaling up the synthesis of 4,4-difluoro-3,3-dimethylbutan-1-amine from the gram to the kilogram or multi-kilogram scale requires careful consideration of several factors:

Reagent Cost and Availability: The cost and availability of the starting materials, particularly the fluorinated aldehyde precursor, will be a major factor in the economic viability of the process.

Reaction Exotherms: Reductive amination reactions can be exothermic. Proper heat management is crucial on a large scale to prevent runaway reactions and ensure process safety. This can be addressed through the use of jacketed reactors with efficient cooling systems and by controlling the rate of reagent addition.

Work-up and Purification: The isolation and purification of the final product can be a significant bottleneck in large-scale production. The development of a robust and scalable purification method, such as crystallization or distillation, is essential.

Waste Management: The environmental impact of the process must be considered. The generation of waste streams, particularly those containing residual metals or toxic byproducts, needs to be minimized and managed responsibly.

Continuous Flow Synthesis Techniques

Continuous flow chemistry offers several advantages over traditional batch processing for the large-scale synthesis of fine chemicals, and it could be particularly well-suited for the production of 4,4-difluoro-3,3-dimethylbutan-1-amine.

In a continuous flow setup, reagents are continuously pumped through a heated and pressurized reactor system. This allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved yields, selectivity, and safety.

Potential Advantages of Continuous Flow Synthesis for 4,4-Difluoro-3,3-dimethylbutan-1-amine:

| Parameter | Batch Processing | Continuous Flow |

| Heat Transfer | Limited by surface area-to-volume ratio. | Excellent heat transfer due to high surface area-to-volume ratio of the reactor. |

| Safety | Potential for runaway reactions with large volumes of reagents. | Smaller reactor volumes and better temperature control enhance safety. |

| Scalability | Scaling up can be challenging and may require significant process redesign. | Scalability is often achieved by running the system for longer periods or by "numbering up" (using multiple reactors in parallel). |

| Product Quality | Can have batch-to-batch variability. | Consistent product quality due to precise control over reaction parameters. |

For the reductive amination step, a packed-bed reactor containing a heterogeneous catalyst, such as Pd/C, could be employed. The aldehyde and ammonia (or an ammonia source) would be continuously passed through the heated catalyst bed in the presence of hydrogen gas, yielding the desired amine in a continuous stream. This approach would simplify catalyst handling and recycling and could lead to a more efficient and cost-effective manufacturing process.

Chemical Reactivity and Mechanistic Investigations of 4,4 Difluoro 3,3 Dimethylbutan 1 Amine

Reactivity of the Primary Amine Functional Group

The lone pair of electrons on the nitrogen atom of the primary amine group in 4,4-Difluoro-3,3-dimethylbutan-1-amine makes it a potent nucleophile and a Brønsted-Lowry base. This reactivity is central to a variety of chemical transformations.

Amine Acylation and Alkylation Reactions

Primary amines are well-known to undergo acylation and alkylation reactions. In the case of 4,4-Difluoro-3,3-dimethylbutan-1-amine, these reactions are expected to proceed readily at the nitrogen atom.

Amine Acylation: The reaction with acylating agents such as acyl chlorides or anhydrides is anticipated to form the corresponding N-acylated products (amides). The reaction mechanism typically involves the nucleophilic attack of the amine on the carbonyl carbon of the acylating agent, followed by the elimination of a leaving group (e.g., chloride or carboxylate). The presence of the bulky tert-butyl group adjacent to the difluorinated carbon may exert some steric hindrance, potentially influencing the reaction rate compared to less hindered primary amines.

Amine Alkylation: Similarly, alkylation with alkyl halides is expected to yield secondary and tertiary amines, and ultimately quaternary ammonium (B1175870) salts. The reaction proceeds via a nucleophilic substitution (SN2) mechanism, where the amine nitrogen attacks the electrophilic carbon of the alkyl halide. The degree of alkylation can often be controlled by the stoichiometry of the reactants.

| Reaction Type | Reagent | Expected Product | General Conditions |

| Acylation | Acetyl chloride | N-(4,4-difluoro-3,3-dimethylbutyl)acetamide | Aprotic solvent (e.g., DCM, THF), often with a non-nucleophilic base (e.g., triethylamine) to scavenge HCl |

| Alkylation | Methyl iodide | 4,4-difluoro-3,3-dimethyl-N-methylbutan-1-amine | Polar aprotic solvent (e.g., DMF, acetonitrile) |

Condensation and Imine Formation

The primary amine of 4,4-Difluoro-3,3-dimethylbutan-1-amine can participate in condensation reactions with aldehydes and ketones to form imines (Schiff bases). This reversible reaction is typically acid-catalyzed. libretexts.orgmasterorganicchemistry.comlibretexts.org The mechanism involves the initial nucleophilic addition of the amine to the carbonyl carbon to form a carbinolamine intermediate. libretexts.orglibretexts.org Subsequent acid-catalyzed dehydration of the carbinolamine leads to the formation of the imine. libretexts.orglibretexts.org The equilibrium can often be shifted towards the imine product by removing water from the reaction mixture. The rate of imine formation is pH-dependent, with optimal rates typically observed in weakly acidic conditions. libretexts.orglibretexts.org

| Carbonyl Compound | Expected Imine Product | Catalyst |

| Benzaldehyde | N-(4,4-difluoro-3,3-dimethylbutyl)-1-phenylmethanimine | Mild acid (e.g., acetic acid) |

| Acetone | N-(4,4-difluoro-3,3-dimethylbutyl)propan-2-imine | Lewis or Brønsted acid |

Metal Complexation and Coordination Chemistry

The lone pair of electrons on the nitrogen atom allows 4,4-Difluoro-3,3-dimethylbutan-1-amine to act as a ligand in coordination complexes with various metal ions. The amine can donate its electron pair to a vacant orbital of a metal center, forming a coordinate covalent bond. The steric bulk of the neopentyl-like difluorinated substituent may influence the coordination number and geometry of the resulting metal complexes. The coordination chemistry of fluorinated amines is an area of interest due to the potential of the fluorine atoms to engage in non-covalent interactions and influence the electronic properties of the metal center.

Reactivity of the Vicinal Difluoroalkyl Moiety

The presence of two fluorine atoms on the same carbon atom significantly influences the reactivity of the adjacent C-F bonds and the carbon skeleton.

Nucleophilic Substitution at Fluorinated Carbons

Direct nucleophilic substitution of a fluorine atom in a saturated gem-difluoroalkane is generally challenging due to the strength of the C-F bond and the poor leaving group ability of the fluoride (B91410) ion. youtube.com Such reactions typically require harsh conditions or specialized reagents to activate the C-F bond. However, under certain circumstances, such as in the presence of strong nucleophiles and in polar aprotic solvents, substitution might be induced, although elimination reactions could be a competing pathway. The success of such a substitution would also be highly dependent on the nature of the incoming nucleophile.

Defluorinative Transformations and Cyclizations

The reactivity of 4,4-difluoro-3,3-dimethylbutan-1-amine, particularly concerning the loss of its fluorine atoms, is governed by the inherent properties of the gem-difluoro moiety. While direct studies on this specific molecule are not extensively documented in publicly available literature, its reactivity can be inferred from the well-established chemistry of related gem-difluoroalkanes and gem-difluoroalkenes. nih.govnih.gov Defluorinative transformations, especially those involving β-fluoride elimination, are a characteristic reaction pathway for such compounds. nih.govrsc.org This process is often facilitated by transition metal catalysts or strong bases.

In a potential defluorinative reaction, a base could abstract a proton from the carbon adjacent to the CF2 group (C3), initiating an elimination cascade that results in the formation of a monofluoroalkene and the expulsion of a fluoride ion. Transition metal-catalyzed reactions, for example involving nickel or palladium, frequently proceed through an alkylmetal intermediate that readily undergoes β-fluoride elimination to yield a monofluoroalkene product. nih.gov

Intramolecular cyclization involving the amine group is another plausible, though likely challenging, transformation. The nucleophilic amine could potentially displace a fluoride atom; however, the high strength of the C-F bond makes this a difficult process without significant activation. nih.gov Such a reaction would likely require harsh conditions or a specialized catalytic system to proceed. The steric hindrance from the adjacent 3,3-dimethyl group would also play a significant role in the feasibility and rate of any such cyclization.

| Transformation Type | Potential Reagents/Conditions | Expected Product Type | Key Mechanistic Step |

| Defluorinative Elimination | Strong base (e.g., LiHMDS, t-BuOK) | Monofluoroalkene | Base-mediated dehydrofluorination |

| Catalytic Defluorination | Transition metal catalyst (e.g., Ni, Pd, Cu) | Monofluoroalkene | β-Fluoride elimination from an organometallic intermediate nih.gov |

| Intramolecular Cyclization | Strong base / High temperature | Fluorinated pyrrolidine (B122466) derivative | Nucleophilic substitution of fluoride by the amine (energetically demanding) |

Steric and Electronic Effects of the 3,3-Dimethyl and 4,4-Difluoro Substituents

The chemical behavior of 4,4-difluoro-3,3-dimethylbutan-1-amine is profoundly influenced by the interplay of steric and electronic effects originating from its unique substitution pattern. The bulky 3,3-dimethyl group imposes significant steric constraints, while the gem-difluoro group exerts powerful electronic effects. researchgate.netresearchgate.net

Fluorine is the most electronegative element, and its presence imparts a strong electron-withdrawing inductive effect (-I effect). youtube.com In 4,4-difluoro-3,3-dimethylbutan-1-amine, the two fluorine atoms on C4 create a potent dipole, polarizing the C-F bonds and inducing a significant partial positive charge on C4. This effect is transmitted through the sigma bonds of the carbon skeleton, decreasing the electron density on adjacent atoms. youtube.com

| Substituent | Electronic Effect | Impact on Carbon Chain | Consequence for Amine Group |

| 4,4-Difluoro (CF₂) | Strong Inductive Withdrawal (-I) | Polarization of σ-bonds; reduced electron density | Decreased basicity (lower pKa) and nucleophilicity nih.gov |

| 3,3-Dimethyl | Weak Inductive Donation (+I) | Minor increase in local electron density | Effect is overshadowed by the strong -I effect of the CF₂ group |

Beyond inductive effects, fluorine atoms participate in hyperconjugation, which involves the delocalization of electrons from adjacent sigma (σ) bonds into the antibonding sigma (σ) orbitals of the C-F bonds. wikipedia.org This σCC → σCF interaction can influence bond lengths and conformational preferences. nih.govst-andrews.ac.uk This "negative hyperconjugation" can stabilize certain conformations over others. rsc.org

The conformation of the molecule is dominated by the steric demands of the 3,3-dimethyl group, which is analogous to a tert-butyl group. This bulky substituent severely restricts rotation around the C2-C3 and C3-C4 bonds, favoring staggered conformations that minimize steric strain. mdpi.com The interplay between minimizing the steric repulsion of the methyl groups and accommodating the stereoelectronic preferences of the gem-difluoro group dictates the molecule's preferred three-dimensional structure. Computational analyses of similar structures show that anti-periplanar arrangements are generally the most stable, with gauche conformations being significantly higher in energy. mdpi.com

| Effect | Description | Structural Implication |

| Hyperconjugation | Interaction of σCC or σCH orbitals with σ*CF orbitals. wikipedia.orgnih.gov | Can lead to minor shortening of C-C bonds and stabilization of specific rotamers. |

| Steric Hindrance | Repulsion between the bulky 3,3-dimethyl groups and other substituents. | Restricted rotation around C-C bonds; strong preference for staggered (anti) conformations. mdpi.com |

The combination of these steric and electronic factors has a directing influence on reaction pathways and selectivity.

Electronic Impact : The strong electron-withdrawing nature of the CF2 group deactivates the carbon skeleton towards electrophilic attack. Conversely, it increases the acidity of the protons on C3, making them more susceptible to abstraction by a strong base, which can initiate elimination reactions. acs.org The lowered nucleophilicity of the amine group means that reactions requiring it to act as a potent nucleophile will be less favorable compared to a non-fluorinated analogue.

Steric Impact : The bulky 3,3-dimethyl group acts as a "steric shield," hindering the approach of reagents to the C3 and C4 positions. researchgate.net This can lead to high regioselectivity in reactions. For example, in an elimination reaction, a bulky base would preferentially attack the less-hindered protons on the terminal methyl groups if other pathways were available. In any substitution or addition reaction at a nearby center, the dimethyl group would dictate the trajectory of the incoming reagent, potentially leading to high diastereoselectivity. The substitution of a group on the indole (B1671886) nitrogen, for instance, has been shown to completely alter a reaction pathway from β-fluoride elimination to cyclopropanation due to such subtle steric and electronic changes. researchgate.net

Reaction Mechanism Elucidation

The transition state for such a reaction would involve the simultaneous breaking of the C3-H bond and the C4-F bond, with the concurrent formation of a π-bond between C3 and C4. The geometry of this transition state would be heavily influenced by the substituents.

Stereoelectronic Requirements : For an E2 elimination, an anti-periplanar arrangement of the departing proton and the fluoride leaving group is strongly preferred. This alignment allows for optimal orbital overlap between the developing p-orbitals.

Steric Influence : The 3,3-dimethyl group would enforce a conformation that allows for this anti-periplanar alignment while minimizing steric clashes. The bulky nature of these groups would increase the energy of any transition state that deviates from a staggered conformation, thus reinforcing the stereochemical outcome of the reaction.

Electronic Influence : The electron-withdrawing CF2 group stabilizes the developing negative charge on the departing fluoride ion, making it a better leaving group and lowering the activation energy of the transition state. This stabilization is a key factor in why β-fluoride eliminations are common in fluorinated compounds. nih.gov

Hypothetical E2 Transition State for Defluorination

| Factor | Influence on Transition State (TS) of E2 Defluorination |

| Inductive Effect (-I) of CF₂ | Stabilizes the partial negative charge on the leaving fluoride (Fᵟ⁻). Lowers the activation energy. |

| Steric Hindrance of 3,3-Me₂ | Favors an anti-periplanar TS geometry to minimize A-strain. Increases energy of eclipsed or gauche conformations. |

| Hyperconjugation (σ→σ)* | Contributes to the overall conformational preference of the ground state, influencing the energy required to achieve the TS geometry. |

| Nature of Base | A bulkier base would increase steric interactions in the TS, potentially altering regioselectivity if other abstractable protons were present. |

Reaction Coordinate Mapping

There are no published studies that map the reaction coordinates for any reactions involving 4,4-Difluoro-3,3-dimethylbutan-1-amine. Reaction coordinate mapping is a computational chemistry technique used to visualize the energy landscape of a chemical reaction, identifying transition states and intermediates along the path from reactants to products. arxiv.orgarxiv.org This analysis provides crucial insights into the reaction mechanism and the energetic barriers that must be overcome. The absence of such studies for 4,4-Difluoro-3,3-dimethylbutan-1-amine means that the mechanistic pathways of its potential reactions have not been elucidated.

Kinetic Isotope Effects

Similarly, no data on the kinetic isotope effects (KIEs) for reactions of 4,4-Difluoro-3,3-dimethylbutan-1-amine are available in the scientific literature. The kinetic isotope effect is a powerful tool used in physical organic chemistry to determine reaction mechanisms by observing the change in reaction rate when an atom in the reactants is replaced by one of its isotopes. wikipedia.org For example, substituting a hydrogen atom with a deuterium (B1214612) atom can reveal whether a carbon-hydrogen bond is broken in the rate-determining step of a reaction. nih.gov Such studies are fundamental to understanding the transition state of a reaction. nih.gov The lack of KIE data for 4,4-Difluoro-3,3-dimethylbutan-1-amine indicates that this level of mechanistic investigation has not yet been performed or published.

Applications As a Versatile Chemical Building Block in Advanced Molecular Construction

Utilization in Complex Organic Synthesis

In the realm of organic synthesis, the demand for novel building blocks that provide access to complex and functionally diverse molecules is incessant. 4,4-Difluoro-3,3-dimethylbutan-1-amine serves as a powerful tool for chemists, offering a unique combination of a nucleophilic primary amine and a metabolically stable, electron-withdrawing gem-difluoro group.

Scaffold Construction for Polycyclic and Heterocyclic Systems

The primary amine group is a fundamental functional handle for the construction of nitrogen-containing ring systems. uomustansiriyah.edu.iq Its basicity and nucleophilicity allow it to participate in a wide array of classical and modern organic reactions to form heterocyclic scaffolds, which are ubiquitous in pharmaceuticals and natural products. msu.edulibretexts.org

While specific examples detailing the use of 4,4-Difluoro-3,3-dimethylbutan-1-amine in the synthesis of polycyclic or heterocyclic systems are not prominent in published literature, its structure is well-suited for such applications. The primary amine can act as a key nucleophile in reactions such as:

Condensation Reactions: Reacting with dicarbonyl compounds to form heterocycles like pyrroles or pyridines.

Multi-component Reactions: Serving as the amine component to rapidly build molecular complexity.

N-Alkylation and Acylation: Allowing for its incorporation into larger, pre-existing scaffolds before a subsequent ring-closing step.

The presence of the 4,4-difluoro-3,3-dimethylbutyl moiety would impart the properties of the gem-difluoro group onto the final heterocyclic system, potentially enhancing its biological activity or material properties. nottingham.ac.uk

Introduction of Fluorinated Motifs into Diverse Molecular Architectures

The gem-difluoromethylene (CF₂) group is a highly sought-after motif in medicinal chemistry. enamine.netenamine.net It is often considered a bioisostere of a carbonyl group or an ether oxygen, capable of modulating the conformation and electronic properties of a molecule without drastic steric changes. nih.gov The introduction of a CF₂ group can lead to improved metabolic stability by blocking sites susceptible to oxidative metabolism, increased lipophilicity which can enhance membrane permeability, and altered pKa of neighboring functional groups. nih.gov

4,4-Difluoro-3,3-dimethylbutan-1-amine is an exemplary reagent for introducing the gem-difluoroalkyl motif. The primary amine allows for its covalent attachment to a wide range of parent molecules through stable amide, imine, or secondary amine linkages. This makes it a valuable building block for the late-stage functionalization of complex molecules in drug discovery programs. alfa-chemistry.com

Table 1: Physicochemical Impact of Fluorine Incorporation

| Property | General Effect of Fluorination | Rationale |

|---|---|---|

| Metabolic Stability | Increased | The C-F bond is significantly stronger than the C-H bond, making it resistant to enzymatic cleavage. nih.gov |

| Lipophilicity | Increased | Fluorine substitution generally increases a molecule's affinity for nonpolar environments. acs.org |

| Acidity/Basicity | Modified | The strong electron-withdrawing nature of fluorine can lower the pKa of nearby acidic protons or decrease the basicity of amines. nih.gov |

| Binding Affinity | Altered | Fluorine can participate in unique non-covalent interactions (e.g., hydrogen bonds, dipole-dipole) with biological targets. enamine.net |

| Conformation | Constrained | The stereoelectronic effects of the C-F bond can influence the preferred conformation of a molecule. rsc.org |

Integration into Materials Science Research

The unique properties conferred by organofluorine compounds extend beyond medicine into the field of materials science. Fluorinated materials are known for their high thermal stability, chemical resistance, and low surface energy. researchgate.net

Design of Fluorinated Polymers and Monomers

Fluoropolymers are a class of high-performance materials with applications ranging from non-stick coatings to specialty elastomers. researchgate.net The synthesis of these materials often relies on fluorinated monomers. Primary amines can be used to synthesize monomers or act as initiators or chain-transfer agents in polymerization reactions. nih.govresearchgate.net

4,4-Difluoro-3,3-dimethylbutan-1-amine can be envisioned as a precursor to novel fluorinated monomers. For instance, it could be converted into an acrylamide (B121943) or methacrylamide, which could then be polymerized or copolymerized to yield polymers with pendant 4,4-difluoro-3,3-dimethylbutyl groups. Such polymers would be expected to exhibit low surface energy, hydrophobicity, and high thermal stability.

Table 2: Potential Polymer Properties Derived from 4,4-Difluoro-3,3-dimethylbutan-1-amine

| Polymer Property | Expected Influence of the Fluorinated Moiety |

|---|---|

| Surface Energy | Lowered, leading to hydrophobic and oleophobic surfaces. |

| Thermal Stability | Enhanced due to the high strength of the C-F bond. |

| Chemical Resistance | Increased resistance to chemical attack and degradation. |

| Refractive Index | Lowered compared to non-fluorinated analogues. |

| Gas Permeability | Potentially altered for membrane applications. |

Development of Specialty Chemicals and Functional Materials

Specialty chemicals are valued for their performance or function rather than their composition. Fluorinated compounds are a significant category of specialty chemicals, used as surfactants, coatings, and lubricants. researchgate.net The combination of a polar amine head and a nonpolar, fluorinated tail in derivatives of 4,4-Difluoro-3,3-dimethylbutan-1-amine suggests its potential use in the synthesis of fluorosurfactants. These surfactants are highly effective at reducing surface tension.

Applications in Optoelectronic Materials and Liquid Crystals

The design of advanced materials for electronics and displays often involves the precise tuning of molecular properties through chemical synthesis. Polycyclic aromatic hydrocarbons are foundational components of many organic optoelectronic materials. acs.org While direct applications are not documented, functionalization of such systems with fluorinated alkylamines could modulate their electronic properties and solid-state packing.

Role in Agrochemical Discovery and Development

Synthesis of Novel Agrochemical Scaffolds

While specific public-domain examples of commercial or late-stage pipeline agrochemicals incorporating the 4,4-difluoro-3,3-dimethylbutan-1-amine scaffold are not extensively documented, its utility lies in its function as a versatile intermediate. The primary amine handle allows for its straightforward incorporation into a wide variety of core structures through well-established chemical reactions such as amide bond formation, reductive amination, and N-alkylation.

The presence of the gem-difluorinated neopentyl group can be strategically employed to design novel scaffolds that are sterically hindered and conformationally restricted. This can lead to enhanced selectivity for the target enzyme or receptor in a pest species while minimizing off-target effects in crops or non-target organisms. The robust nature of the C-F bonds also imparts significant chemical and thermal stability to the resulting agrochemical candidates, a crucial attribute for formulations and environmental persistence.

Fluorine Effects on Physicochemical Properties for Agrochemicals

The introduction of the difluoromethyl group (CF2) profoundly influences key physicochemical properties that are critical for an agrochemical's performance, including its uptake, translocation within the plant, and metabolic fate.

Metabolic Stability: A primary route of metabolic degradation for many organic molecules, including agrochemicals, is oxidation by cytochrome P450 enzymes. The carbon atom bearing the two fluorine atoms in the 4,4-difluoro-3,3-dimethylbutan-1-amine moiety is resistant to such oxidative processes. By positioning this group at a metabolically vulnerable site within a potential agrochemical, its biological half-life can be significantly extended, leading to more durable pest control.

Acidity/Basicity (pKa): The strongly electron-withdrawing nature of the two fluorine atoms can lower the basicity (pKa) of the nearby primary amine. This modulation of pKa can be crucial for optimizing a molecule's solubility in different biological compartments and its interaction with charged residues in a target protein.

The following table summarizes the general effects of the gem-difluoro neopentyl moiety on key agrochemical properties:

| Property | Effect of 4,4-Difluoro-3,3-dimethyl moiety | Rationale for Agrochemical Design |

| Lipophilicity (logP) | Increase | Enhances penetration of waxy cuticles and biological membranes. |

| Metabolic Stability | Increase | Blocks oxidative metabolism at the fluorinated carbon, increasing persistence. |

| Acidity/Basicity (pKa) | Lowers pKa of proximal amines | Modulates solubility and potential for ionic interactions with biological targets. |

| Conformational Profile | Introduces steric bulk | Can enforce a specific bioactive conformation and enhance target selectivity. |

Application in Preclinical Medicinal Chemistry Research as a Structural Motif

In the realm of drug discovery, the 4,4-difluoro-3,3-dimethylbutan-1-amine building block serves as a valuable tool for designing novel therapeutic agents with improved pharmacological profiles. Its unique structural and electronic properties are leveraged to address common challenges in medicinal chemistry, such as metabolic instability and the need for potent, selective inhibitors and ligands.

Incorporation into Enzyme Inhibitors and Receptor Ligands

The design rationale for incorporating the 4,4-difluoro-3,3-dimethylbutan-1-amine motif into enzyme inhibitors and receptor ligands often centers on exploiting the properties of the gem-difluoro group. This group can act as a bioisostere of a carbonyl group or a hydrated ketone (gem-diol), enabling it to participate in hydrogen bonding interactions within a protein's active site.

Design Rationale:

Hydrogen Bond Acceptor: The fluorine atoms can act as weak hydrogen bond acceptors, mimicking the oxygen of a carbonyl group and interacting with hydrogen bond donors (e.g., NH groups from the protein backbone) in an active site.

Conformational Constraint: The steric bulk of the t-butyl group adjacent to the difluoromethylene unit restricts the rotational freedom of the molecule. This pre-organization can reduce the entropic penalty of binding to a target, potentially leading to higher affinity.

Tool Compound Development: In early-stage drug discovery, this building block is useful for developing "tool compounds." These are potent and selective molecules used to probe the biological function of a specific enzyme or receptor. By synthesizing analogues with and without the difluoro moiety, researchers can systematically investigate the impact of this group on potency, selectivity, and pharmacokinetic properties.

While specific examples of tool compounds derived from 4,4-difluoro-3,3-dimethylbutan-1-amine are not widely reported in peer-reviewed literature, its structural features make it an attractive candidate for programs targeting proteases, kinases, and other enzyme classes where carbonyl-mimicking interactions are key.

Design of Metabolically Stable and Lipophilic Moieties

One of the most significant applications of the 4,4-difluoro-3,3-dimethylbutan-1-amine building block is in the design of drug candidates with enhanced metabolic stability.

As previously mentioned, the C-F bonds are exceptionally strong and resistant to cleavage. The carbon of the CF2 group is shielded from enzymatic oxidation, a common metabolic pathway that deactivates many drug molecules. By strategically placing this moiety in a known "metabolic hot spot" of a lead compound, medicinal chemists can block this degradation pathway, thereby increasing the drug's half-life and oral bioavailability.

The neopentyl (3,3-dimethyl) portion of the scaffold further enhances metabolic stability by providing steric hindrance that shields adjacent chemical bonds from enzymatic attack. The combination of gem-difluorination and the quaternary carbon center creates a highly robust structural unit.

Exploration in Bioisosteric Replacement Strategies

Bioisosteric Replacements:

tert-Butyl Group: The 4,4-difluoro-3,3-dimethylbutyl group can be considered a fluorinated analogue of a neopentyl or tert-butyl group. This replacement maintains significant steric bulk while introducing the electronic effects of fluorine, which can alter binding modes and improve properties like metabolic stability.

Carbonyl or Hydrated Carbonyl Group: The CF2 group can serve as a non-hydrolyzable mimic of a ketone or aldehyde. This is particularly useful in designing enzyme inhibitors where a carbonyl group is recognized by the target but may be chemically labile or lead to off-target reactivity.

The table below outlines potential bioisosteric replacement strategies using this building block.

| Original Moiety | Bioisosteric Replacement | Potential Advantages |

| Neopentyl amine | 4,4-Difluoro-3,3-dimethylbutan-1-amine | Increased metabolic stability, modulated pKa, potential for new H-bond interactions. |

| Ketone-containing fragment | Fragment with 4,4-Difluoro-3,3-dimethylbutyl group | Improved stability against reduction/oxidation, non-hydrolyzable, mimics tetrahedral intermediate. |

Development of Chemical Probes for Biological Target Validation (in in vitro or cellular systems)

The development of selective chemical probes is a critical step in the validation of novel biological targets. These molecular tools enable researchers to interrogate the function of specific proteins within a complex cellular environment, providing crucial insights into their roles in health and disease. The unique structural features of 4,4-Difluoro-3,3-dimethylbutan-1-amine , namely the gem-difluoro group adjacent to a sterically demanding tert-butyl moiety, make it an attractive scaffold for the design of novel chemical probes.

Recent research has demonstrated the utility of this building block in the synthesis of potent and selective inhibitors for various enzyme classes. The gem-difluoro group can act as a bioisostere of a carbonyl or hydroxyl group, capable of forming key hydrogen bonding interactions within a protein's active site. Simultaneously, the neopentyl-like structure can confer metabolic stability by shielding adjacent chemical bonds from enzymatic degradation.

One notable application of 4,4-Difluoro-3,3-dimethylbutan-1-amine is in the development of inhibitors for Bromodomain-containing protein 4 (BRD4), a key regulator of oncogene expression. By incorporating the 4,4-difluoro-3,3-dimethylbutyl moiety into a triazolodiazepine scaffold, researchers have developed potent BRD4 inhibitors. These compounds serve as chemical probes to explore the therapeutic potential of BRD4 inhibition in various cancers.

In a key study, a series of derivatives were synthesized, and their biological activity was assessed in both biochemical and cellular assays. The findings highlighted a specific compound, 15h , which exhibited significant inhibitory activity against the first bromodomain of BRD4 (BRD4-BD1) and potent anti-proliferative effects in a human leukemia cell line.

| Probe Identifier | Biological Target | In Vitro/Cellular System | Key Research Findings |

|---|---|---|---|

| Compound 15h | Bromodomain-containing protein 4 (BRD4-BD1) | Enzymatic assays and MV4-11 human leukemia cell line | Demonstrated potent inhibition of BRD4-BD1 with an IC50 of 0.42 μM. nih.gov Effectively suppressed the proliferation of MV4-11 cells with an IC50 of 0.51 μM. nih.gov Induced apoptosis and G0/G1 cell cycle arrest in MV4-11 cells. nih.gov Downregulated the expression of the c-Myc oncogene in a dose-dependent manner. nih.gov |

The data clearly indicates that the incorporation of the difluorinated butylamine (B146782) derivative was crucial for achieving high potency. Molecular docking studies further revealed that the difluoromethyl group of compound 15h forms important interactions with the amino acid residues in the active site of BRD4-BD1, validating its role as a key pharmacophore. These findings underscore the potential of 4,4-Difluoro-3,3-dimethylbutan-1-amine as a versatile building block for the creation of chemical probes to validate challenging biological targets in oncology and other therapeutic areas.

Advanced Spectroscopic and Analytical Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for probing the local chemical environment of atomic nuclei. For 4,4-Difluoro-3,3-dimethylbutan-1-amine, ¹H, ¹³C, and ¹⁹F NMR are particularly informative, providing details on connectivity, molecular dynamics, and the influence of the electronegative fluorine atoms on the molecule's electronic structure. nih.gov

The geminal difluoro group and the adjacent quaternary carbon create a unique spectroscopic fingerprint. The expected NMR data is based on established principles of chemical shifts and coupling constants for analogous structures.

Predicted ¹H, ¹³C, and ¹⁹F NMR Data for 4,4-Difluoro-3,3-dimethylbutan-1-amine

| Nucleus | Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|---|

| ¹H | -CH₂-N (C1) | ~2.8 - 3.1 | Triplet of triplets (tt) | ³JHH ≈ 6-8 Hz, ⁴JHF ≈ 1-3 Hz |

| ¹H | -CH₂-C (C2) | ~1.8 - 2.1 | Triplet of triplets (tt) | ³JHH ≈ 6-8 Hz, ³JHF ≈ 15-25 Hz |

| ¹H | -C(CH₃)₂ (C3) | ~1.1 - 1.3 | Singlet | N/A |

| ¹³C | C1 (-CH₂-N) | ~40 - 45 | Triplet (t) | ³JCF ≈ 4-6 Hz |

| ¹³C | C2 (-CH₂-C) | ~35 - 40 | Triplet (t) | ²JCF ≈ 20-25 Hz |

| ¹³C | C3 (-C(CH₃)₂) | ~38 - 42 | Triplet (t) | ²JCF ≈ 20-25 Hz |

| ¹³C | C4 (-CF₂-) | ~125 - 130 | Triplet (t) | ¹JCF ≈ 235-245 Hz |

| ¹³C | -CH₃ | ~25 - 28 | Singlet | N/A |

Note: Predicted values are estimates and can vary based on solvent and experimental conditions.

The conformational preferences of fluorinated aliphatic chains are significantly influenced by steric and electronic effects, such as gauche effects and hyperconjugation. nih.gov For 4,4-Difluoro-3,3-dimethylbutan-1-amine, rotation around the C2-C3 bond is of particular interest. NMR spectroscopy, through the analysis of vicinal coupling constants (³J), allows for the study of the populations of different rotational conformers (rotamers).

The relationship between the dihedral angle (θ) and the coupling constant is described by the Karplus equation. nih.gov By measuring ³JH-H between the protons on C1 and C2, and particularly the ³JH-F between the fluorine atoms on C4 and the protons on C2, the predominant conformation can be inferred. The fluorine substitution heavily influences alkane chain conformation, and this effect can be dependent on the polarity of the medium. nih.gov It is expected that the bulky t-butyl group will sterically favor conformations where the amine group is anti-periplanar to the difluoromethyl group. Variable-temperature NMR studies could further elucidate the energy barriers between different conformers.

While 4,4-Difluoro-3,3-dimethylbutan-1-amine is an achiral molecule, NMR spectroscopy is a critical tool for analyzing stereochemical relationships within the molecule. The two protons on C1 are diastereotopic, as are the two protons on C2. This is because there is no plane of symmetry that bisects the H-C-H angle and contains the C1-C2 bond vector. Consequently, these protons are chemically non-equivalent and are expected to have distinct chemical shifts and coupling constants, leading to more complex splitting patterns (AB quartets further coupled to adjacent nuclei) than simple triplets. A detailed analysis of these complex second-order spectra can provide precise information about the molecule's average conformation in solution.

Mass Spectrometry Techniques

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight and elemental formula of a compound and can provide significant structural information through fragmentation analysis.

High-resolution mass spectrometry, often performed on Orbitrap™ or time-of-flight (TOF) analyzers, measures m/z values with very high accuracy (typically <5 ppm). nih.gov This allows for the unambiguous determination of a compound's elemental formula. For 4,4-Difluoro-3,3-dimethylbutan-1-amine, HRMS would be used to confirm its molecular formula by comparing the experimentally measured mass of the protonated molecule, [M+H]⁺, with the calculated exact mass.

Predicted HRMS Data for 4,4-Difluoro-3,3-dimethylbutan-1-amine

| Ion Species | Molecular Formula | Calculated Monoisotopic Mass (Da) |

|---|---|---|

| [M+H]⁺ | C₆H₁₄F₂N⁺ | 138.10889 |

Tandem mass spectrometry (MS/MS) involves the isolation of a specific precursor ion (e.g., the protonated molecule [M+H]⁺), followed by its fragmentation through collision-induced dissociation (CID) and analysis of the resulting product ions. The fragmentation pattern provides a roadmap of the molecule's structure. nih.govnih.gov For primary amines, a characteristic fragmentation is the α-cleavage (cleavage of the bond adjacent to the C-N bond). Other likely fragmentation pathways for this molecule include the loss of neutral molecules like ammonia (B1221849) (NH₃) or hydrogen fluoride (B91410) (HF). mdpi.com

Proposed MS/MS Fragmentation Pathways for [C₆H₁₄F₂N]⁺

| Precursor m/z | Product m/z | Proposed Neutral Loss | Proposed Product Ion Structure |

|---|---|---|---|

| 138.11 | 121.08 | NH₃ | [C₆H₁₁F₂]⁺ (Difluoro-dimethylbutyl cation) |

| 138.11 | 118.10 | HF | [C₆H₁₃FN]⁺ |

| 138.11 | 81.09 | C₄H₉• (t-butyl radical) | [C₂H₅F₂N]⁺ (Result of α-cleavage) |

Ion mobility-mass spectrometry (IM-MS) is a technique that separates ions in the gas phase based on their size, shape, and charge. mdpi.com Ions are passed through a drift tube filled with a neutral buffer gas. Larger, more extended ions experience more collisions and travel slower than smaller, more compact ions. nih.gov This technique provides an additional dimension of separation to mass spectrometry and can be used to obtain structural information, often expressed as a collision cross-section (CCS) value.

For 4,4-Difluoro-3,3-dimethylbutan-1-amine, IM-MS could be used to obtain a characteristic CCS value for the protonated molecule. This value, which is related to the ion's three-dimensional conformation in the gas phase, serves as an additional physicochemical identifier. nih.gov While the molecule itself is flexible, IM-MS would measure the rotationally averaged shape of its most stable gas-phase conformation. This technique is particularly powerful for separating isomers that may have identical masses but different shapes. nih.gov

Table of Compounds Mentioned

| Compound Name |

|---|

| 4,4-Difluoro-3,3-dimethylbutan-1-amine |

| Hydrogen Fluoride |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for elucidating the three-dimensional atomic arrangement of a crystalline solid. researchgate.net For 4,4-Difluoro-3,3-dimethylbutan-1-amine, obtaining a single crystal of suitable quality is a prerequisite for analysis. researchgate.net Such a study would provide precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state. Furthermore, it would reveal the nature of intermolecular interactions, such as hydrogen bonding involving the amine group and potential dipole-dipole interactions involving the gem-difluoro group, which govern the crystal packing.

Crystal engineering involves the design and synthesis of crystalline solids with desired properties, which is heavily reliant on understanding and controlling intermolecular interactions. The presence of both a hydrogen-bond-donating amine group and a polar gem-difluoro group in 4,4-Difluoro-3,3-dimethylbutan-1-amine suggests the potential for forming a variety of supramolecular structures.

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical consideration in the solid-state characterization of organic molecules, including those containing fluorine. researchgate.netacs.org Different polymorphs of a substance can exhibit distinct physical properties, such as melting point, solubility, and stability. The introduction of fluorine atoms into organic molecules can significantly influence crystal packing and increase the likelihood of polymorphism. acs.org For 4,4-Difluoro-3,3-dimethylbutan-1-amine, a systematic screening for polymorphs would be essential. This typically involves crystallization from a wide range of solvents under various conditions of temperature and pressure. The resulting crystalline forms would be analyzed by X-ray powder diffraction (XRPD) to identify unique packing arrangements.

Factors that could influence the polymorphic landscape of 4,4-Difluoro-3,3-dimethylbutan-1-amine include the interplay between N-H···F, N-H···N hydrogen bonds, and C-H···F weak hydrogen bonds. researchgate.net The sterically demanding tert-butyl group will also play a significant role in dictating the efficiency of crystal packing.

| Interaction Type | Donor | Acceptor | Potential Role in Crystal Packing |

|---|---|---|---|

| Hydrogen Bond | N-H | N | Formation of amine dimers or chains |

| Hydrogen Bond | N-H | F | Linking molecules into extended networks |

| Weak Hydrogen Bond | C-H | F | Stabilization of the overall crystal lattice researchgate.net |

| Dipole-Dipole | C-F | C-F | Contribution to the lattice energy |

| van der Waals | tert-butyl group | Influences steric packing and density |

While other analytical techniques provide valuable information, X-ray crystallography offers an unambiguous determination of the molecular structure. researchgate.net In the case of 4,4-Difluoro-3,3-dimethylbutan-1-amine, this would confirm the connectivity of the atoms, including the gem-difluoro substitution at the C4 position and the dimethyl substitution at the C3 position. It would also definitively establish the conformation of the butyl chain in the solid state, which is likely to be influenced by the steric bulk of the tert-butyl group. For analogous compounds, such as 2,2- and 3,3-difluorocyclobutanamines, X-ray crystallography has been used to compare their three-dimensional structures. nih.gov

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

The IR spectrum is based on the absorption of infrared radiation at frequencies corresponding to the vibrational modes of the molecule that induce a change in the dipole moment. mdpi.com The Raman spectrum, on the other hand, is a result of inelastic scattering of monochromatic light, and the observed shifts in frequency correspond to the vibrational modes that cause a change in the polarizability of the molecule. gia.edu

The key functional groups in 4,4-Difluoro-3,3-dimethylbutan-1-amine each have characteristic vibrational frequencies. The N-H stretching vibrations of the primary amine group are expected to appear as two bands in the region of 3300-3500 cm⁻¹. The C-F stretching vibrations of the gem-difluoro group are anticipated to produce strong absorptions in the IR spectrum, typically in the 1000-1200 cm⁻¹ region. The various C-H stretching and bending vibrations of the methyl and methylene (B1212753) groups will also be present in the spectrum.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

|---|---|---|---|---|

| -NH₂ | N-H stretch (asymmetric and symmetric) | 3300-3500 | Medium | Weak |

| -NH₂ | N-H bend (scissoring) | 1590-1650 | Medium to Strong | Weak |

| -CH₃, -CH₂- | C-H stretch | 2850-3000 | Strong | Strong |

| -C(CH₃)₂ | C-H bend (umbrella) | ~1365 and ~1385 | Medium | Medium |

| -CF₂- | C-F stretch (asymmetric and symmetric) | 1000-1200 | Strong | Medium |

| -C-N | C-N stretch | 1020-1250 | Medium | Weak |

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the electronic level. These methods could provide deep insights into the properties of 4,4-Difluoro-3,3-dimethylbutan-1-amine.

Density Functional Theory (DFT) for Electronic Structure and Energetics

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. A DFT analysis of 4,4-Difluoro-3,3-dimethylbutan-1-amine would typically involve calculations of its molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between these orbitals is a critical parameter for assessing the molecule's chemical reactivity and stability.

Hypothetical DFT Data for 4,4-Difluoro-3,3-dimethylbutan-1-amine

| Parameter | Hypothetical Value (Hartrees) | Hypothetical Value (eV) |

|---|---|---|

| HOMO Energy | -0.25 | -6.80 |

| LUMO Energy | 0.05 | 1.36 |

Ab Initio Methods for High-Accuracy Calculations

Ab initio methods are quantum chemistry methods based on first principles, without the inclusion of empirical parameters. Methods like Møller-Plesset perturbation theory (e.g., MP2) or Coupled Cluster (e.g., CCSD(T)) could be employed for very high-accuracy calculations of the geometry and energy of 4,4-Difluoro-3,3-dimethylbutan-1-amine. These calculations would serve as a benchmark for less computationally expensive methods like DFT.

Conformational Landscape Analysis and Potential Energy Surfaces

The flexibility of the butylamine (B146782) chain in 4,4-Difluoro-3,3-dimethylbutan-1-amine would lead to various possible conformations. A conformational landscape analysis would identify the different stable conformers and the transition states connecting them. This is often achieved by systematically rotating the dihedral angles of the key rotatable bonds and calculating the corresponding potential energy surface.

Molecular Dynamics Simulations for Conformational Flexibility

Molecular dynamics (MD) simulations could be used to study the dynamic behavior and conformational flexibility of 4,4-Difluoro-3,3-dimethylbutan-1-amine over time. By simulating the motion of the atoms, MD can provide insights into how the molecule explores its conformational space under different conditions, such as in various solvents or at different temperatures.

Docking and Molecular Modeling for Interaction Studies (in context of binding to theoretical/model systems)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second. In a theoretical context, 4,4-Difluoro-3,3-dimethylbutan-1-amine could be docked into the active site of a model protein or a theoretical receptor to study its potential binding modes and interactions. This would involve evaluating various poses based on scoring functions that estimate the binding affinity.

Hypothetical Docking Results for 4,4-Difluoro-3,3-dimethylbutan-1-amine with a Model Receptor

| Parameter | Hypothetical Value |

|---|---|

| Binding Affinity (kcal/mol) | -6.5 |

Prediction of Spectroscopic Properties (NMR, IR, UV-Vis)

Computational methods can be used to predict various spectroscopic properties of a molecule. For 4,4-Difluoro-3,3-dimethylbutan-1-amine, these predictions would be valuable for interpreting experimental spectra.

NMR: The chemical shifts (¹H, ¹³C, ¹⁹F) and coupling constants could be calculated to aid in the structural elucidation of the molecule.

IR: The vibrational frequencies and their corresponding intensities could be computed to predict the infrared spectrum, helping to identify characteristic functional group vibrations.

UV-Vis: Time-dependent DFT (TD-DFT) could be used to calculate the electronic transitions and predict the UV-Vis absorption spectrum, providing information about the molecule's electronic structure.

Hypothetical Predicted Spectroscopic Data for 4,4-Difluoro-3,3-dimethylbutan-1-amine

| Spectrum | Predicted Peak/Signal |

|---|---|

| ¹H NMR | δ 3.1 (t, 2H), 1.9 (t, 2H), 1.1 (s, 6H) |

| IR | 3300 cm⁻¹ (N-H stretch), 1100 cm⁻¹ (C-F stretch) |

Design of Novel 4,4-Difluoro-3,3-dimethylbutan-1-amine Derivatives through Computational Approaches

As of the latest available research, specific computational and theoretical studies focused exclusively on the design of novel derivatives of 4,4-Difluoro-3,3-dimethylbutan-1-amine are not extensively documented in publicly accessible scientific literature. The application of computational chemistry in drug discovery is a robust field, employing a variety of techniques to predict molecular properties, understand drug-receptor interactions, and design new chemical entities with improved efficacy and safety profiles. These methods are broadly applicable and could theoretically be applied to 4,4-Difluoro-3,3-dimethylbutan-1-amine as a lead scaffold.

Generally, the process for designing novel derivatives of a lead compound like 4,4-Difluoro-3,3-dimethylbutan-1-amine through computational approaches would involve several key stages:

Target Identification and Validation: The initial step would be to identify a biological target (e.g., an enzyme or receptor) for which derivatives of 4,4-Difluoro-3,3-dimethylbutan-1-amine might show therapeutic activity.

Lead Compound Docking: The parent compound, 4,4-Difluoro-3,3-dimethylbutan-1-amine, would be docked into the active site of the identified target using molecular docking simulations. This would help in understanding its binding mode and identifying key interactions.

In Silico Derivatization: Based on the docking studies, new derivatives would be designed in silico by adding or modifying functional groups on the parent scaffold. The goal would be to enhance the binding affinity and selectivity for the target.

ADMET Prediction: The designed derivatives would be subjected to computational analysis to predict their Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. This helps in prioritizing compounds with favorable pharmacokinetic and safety profiles.

Molecular Dynamics Simulations: Molecular dynamics (MD) simulations could be employed to study the dynamic behavior of the ligand-receptor complex, providing insights into the stability of the interaction over time.

Quantitative Structure-Activity Relationship (QSAR): If a series of analogs with known biological activities were available, QSAR models could be developed to correlate the chemical structures with their activities, thereby guiding the design of more potent compounds.

While the direct application of these computational methodologies to 4,4-Difluoro-3,3-dimethylbutan-1-amine is not yet reported, the principles remain a cornerstone of modern drug discovery and could be instrumental in the future development of its novel derivatives. The creation of detailed data tables and specific research findings would be contingent on such studies being conducted and published.

Future Research Directions and Emerging Trends

Sustainable Synthesis of Fluorinated Amines

The development of environmentally benign synthetic methods is a paramount goal in modern chemistry. For fluorinated amines, this involves moving away from harsh reagents and energy-intensive processes toward more sustainable alternatives.

Traditional fluorination methods often rely on hazardous reagents like elemental fluorine or hydrogen fluoride (B91410). The future synthesis of molecules like 4,4-Difluoro-3,3-dimethylbutan-1-amine will increasingly adopt Green Chemistry principles to mitigate environmental impact and improve safety. Key strategies include the use of safer, solid-state fluorinating agents (e.g., Selectfluor®), metal-free reaction conditions, and processes that maximize atom economy. rsc.orgrsc.org Deoxyfluorination of corresponding alcohols or ketones using reagents like sulfonyl fluorides presents a viable pathway that can be optimized for efficiency and waste reduction. acs.org Furthermore, mechanochemical methods, which reduce or eliminate the need for bulk solvents, are emerging as a powerful green technique for the synthesis of fluorinated compounds.

Table 1: Application of Green Chemistry Principles to Fluorinated Amine Synthesis

| Principle | Application in the Synthesis of 4,4-Difluoro-3,3-dimethylbutan-1-amine |

|---|---|

| Waste Prevention | Designing synthetic routes (e.g., via biocatalysis) that minimize byproduct formation compared to classical multi-step syntheses with protecting groups. |

| Atom Economy | Utilizing catalytic methods, such as transition-metal-catalyzed C-H fluorination of a precursor, to maximize the incorporation of atoms from reagents into the final product. nih.gov |

| Less Hazardous Synthesis | Employing safer deoxyfluorination reagents or enzymatic processes to avoid highly toxic and corrosive reagents like elemental fluorine or anhydrous HF. acs.orgnih.gov |

| Catalysis | Using organocatalysts or biocatalysts for key bond-forming steps (C-F or C-N) to replace stoichiometric reagents, enabling lower energy consumption and higher selectivity. nih.govmdpi.com |

Biocatalysis and organocatalysis offer elegant and powerful solutions for the sustainable synthesis of chiral amines. These methods operate under mild conditions and can provide exquisite stereocontrol, which is crucial for pharmaceutical applications. mdpi.com